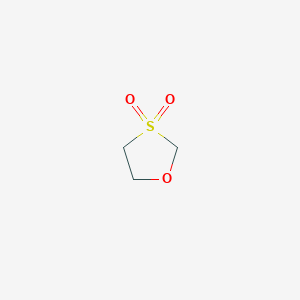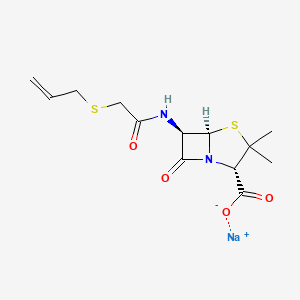
Penicillin O Sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Penicillin O Sodium is a member of the penicillin family, which are β-lactam antibiotics derived from Penicillium moulds. This compound is known for its antibacterial properties and is used to treat various bacterial infections. It works by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death.
準備方法
Synthetic Routes and Reaction Conditions
Penicillin O Sodium can be synthesized through the fermentation of Penicillium chrysogenum. The process involves the cultivation of the mould in a nutrient-rich medium, followed by the extraction and purification of the penicillin compound. The sodium salt form is obtained by neutralizing the penicillin with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using deep tank fermentation techniques. The Penicillium chrysogenum strain is grown in a controlled environment with optimal conditions for penicillin production. The fermentation broth is then processed to extract and purify the penicillin, which is subsequently converted to its sodium salt form.
化学反応の分析
Types of Reactions
Penicillin O Sodium undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, rendering the antibiotic inactive.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of penicilloic acid.
Substitution: The acyl side chain of penicillin can be modified through substitution reactions to produce different penicillin derivatives.
Common Reagents and Conditions
Hydrolysis: Catalyzed by β-lactamase enzymes or acidic conditions.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Substitution: Requires specific reagents depending on the desired modification, such as acyl chlorides for acylation reactions.
Major Products Formed
Penicilloic Acid: Formed through hydrolysis of the β-lactam ring.
Modified Penicillin Derivatives: Produced through substitution reactions on the acyl side chain.
科学的研究の応用
Penicillin O Sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study β-lactam antibiotics and their chemical properties.
Biology: Employed in microbiology research to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.
Medicine: Used in clinical research to develop new antibiotics and improve existing treatments for bacterial infections.
Industry: Applied in the pharmaceutical industry for the production of penicillin-based drugs and as a starting material for the synthesis of semi-synthetic penicillins.
作用機序
Penicillin O Sodium exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the transpeptidation enzyme that cross-links the peptidoglycan chains, which are essential for cell wall synthesis. As a result, the bacterial cell wall is weakened, leading to cell lysis and death. The primary molecular targets are the PBPs, and the pathway involved is the inhibition of cell wall synthesis.
類似化合物との比較
Penicillin O Sodium is similar to other penicillins, such as Penicillin G and Penicillin V, in terms of its β-lactam structure and mechanism of action. it differs in its specific acyl side chain, which can affect its spectrum of activity and resistance to β-lactamase enzymes.
Similar Compounds
Penicillin G:
Penicillin V:
Ampicillin: A broader-spectrum penicillin that is effective against both gram-positive and gram-negative bacteria.
Amoxicillin: Similar to ampicillin but with better oral absorption and a broader spectrum of activity.
This compound’s uniqueness lies in its specific acyl side chain, which can influence its antibacterial properties and resistance to enzymatic degradation.
特性
CAS番号 |
7177-54-0 |
|---|---|
分子式 |
C13H17N2NaO4S2 |
分子量 |
352.4 g/mol |
IUPAC名 |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C13H18N2O4S2.Na/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15;/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19);/q;+1/p-1/t8-,9+,11-;/m1./s1 |
InChIキー |
FSWBZIFHYODUAB-GITWGATASA-M |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[Na+] |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)

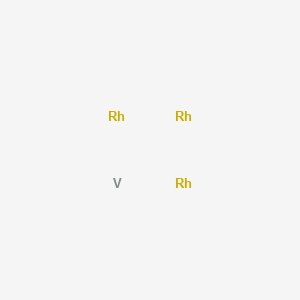
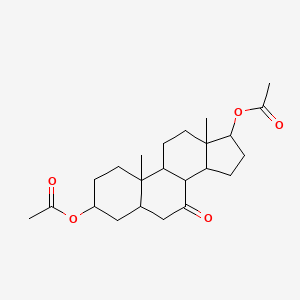


![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)

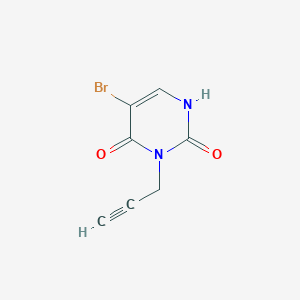
![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)
